Foropafant

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Foropafant has been extensively studied for its scientific research applications, including:

Chemistry: this compound is used as a model compound to study the interactions of platelet-activating factor receptor antagonists with their targets.

Biology: In biological research, this compound is used to investigate the role of platelet-activating factor in various physiological and pathological processes.

Mecanismo De Acción

Target of Action

Foropafant, also known as SR 27417, is a highly potent, competitive, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor . The PAF receptor is a cell surface receptor that responds to PAF, a phospholipid mediator of cell-to-cell communication .

Mode of Action

This compound works by inhibiting the binding of PAF to its receptor . It has a Ki value of 57 pM for [3H]PAF binding, which is at least 5-fold lower than that of unlabeled PAF itself . This means that this compound has a strong affinity for the PAF receptor and can effectively compete with PAF for binding to the receptor .

Biochemical Pathways

PAF is formed as a result of the action of phospholipase A2 and acetyltransferase on membrane phospholipids and it is degraded by a PAF-specific acetylhydrolase . The biological effects of PAF are mediated by the activation of specific receptors expressed on effector cell surfaces . This compound, as a PAF receptor antagonist, can inhibit these effects by preventing PAF from binding to its receptor .

Pharmacokinetics

It is known that this compound is an orally active drug , which suggests that it can be absorbed through the gastrointestinal tract. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would need further investigation.

Result of Action

By inhibiting the binding of PAF to its receptor, this compound can potentially prevent the physiological effects mediated by PAF. These effects include inflammation, bronchoconstriction, mucus production, and airway hyperresponsiveness, which are clinical hallmarks of asthma . This compound can also inhibit PAF-induced aggregation of rabbit and human platelets .

Análisis Bioquímico

Biochemical Properties

Foropafant interacts with the PAF receptor, a G-protein-coupled receptor that responds to PAF, a phospholipid mediator of cell-to-cell communication . The interaction between this compound and the PAF receptor is antagonistic, meaning that this compound binds to the PAF receptor and inhibits its activation . This interaction is highly potent, with a Ki value of 57 pM for [3H]PAF binding, at least 5-fold lower than that of unlabeled PAF itself .

Cellular Effects

The cellular effects of this compound are primarily related to its antagonistic action on the PAF receptor. PAF is produced by many cells associated with inflammation and has the ability to evoke some of the clinical hallmarks of diseases such as asthma, including bronchoconstriction, mucus production, and airway hyperresponsiveness . By inhibiting the PAF receptor, this compound can potentially mitigate these effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PAF receptor and inhibiting its activation . Crystal structures of the human PAF receptor in complex with this compound provide insights into the signal-recognition mechanisms of the PAF receptor . The structures suggest that the conformational change in the helical bundle of the PAF receptor is ligand-dependent and plays a critical role in PAF receptor activation .

Metabolic Pathways

The synthesis of PAF, the target of this compound, is initiated by the phospholipase A2 metabolic pathway that cleaves membrane phospholipids yielding lyso-PAF, which is further acetylated by an acetyltransferase to form biologically active PAF

Métodos De Preparación

The synthesis of Foropafant involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the successful formation of the compound .

Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve large-scale reactions in controlled environments, followed by purification processes such as crystallization or chromatography to isolate the final product .

Análisis De Reacciones Químicas

Foropafant undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced forms of this compound.

Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparación Con Compuestos Similares

Foropafant is unique among platelet-activating factor receptor antagonists due to its high potency and selectivity. Similar compounds include:

Apafant: Another platelet-activating factor receptor antagonist with similar therapeutic applications.

UK-74505: A second-generation platelet-activating factor receptor antagonist with improved efficacy.

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, potency, and selectivity. This compound stands out due to its high affinity for the platelet-activating factor receptor and its ability to effectively inhibit platelet aggregation .

Propiedades

IUPAC Name |

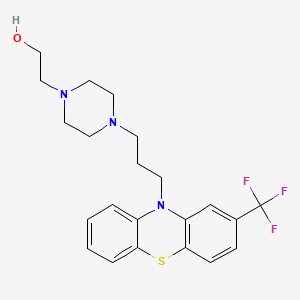

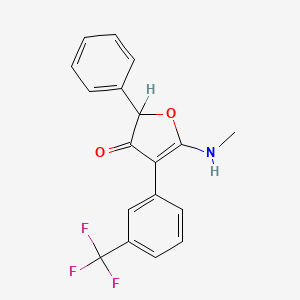

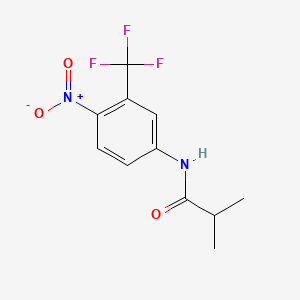

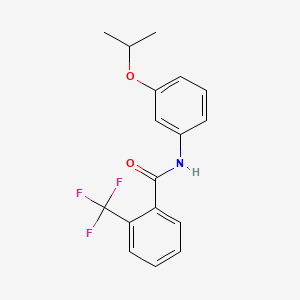

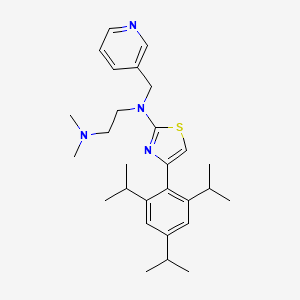

N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBFISAUNSXQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869859 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136468-36-5 | |

| Record name | Foropafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOROPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ2QVH41J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.